1,13-Tridecanediol diacetate

Description

Overview of Diester Chemical Space

Long-chain aliphatic diesters are a subset of esters, which are compounds derived from an acid where at least one hydroxyl group is replaced by an organyl group. wikipedia.org Diesters, specifically, contain two such ester functionalities. The "long-chain" designation typically refers to molecules with a backbone of ten or more carbon atoms. magtech.com.cn This structural motif imparts a dual nature to the molecule: the long hydrocarbon segment provides flexibility and hydrophobicity, akin to polyethylene (B3416737), while the ester groups introduce polarity and sites for chemical reactivity. researchgate.netrsc.org

The chemical space occupied by long-chain aliphatic diesters is vast, with variability arising from the length of the aliphatic chain and the nature of the alcohol and carboxylic acid precursors. These compounds find application as synthetic lubricants, plasticizers, coatings, and as monomers for polycondensation reactions to produce polyesters and polyamides. magtech.com.cnresearchgate.netmdpi.com Their properties, such as viscosity, thermal stability, and biodegradability, can be fine-tuned by altering the molecular structure, for instance, by introducing branching or bulky moieties. researchgate.netresearchgate.net The chemical stability of aliphatic diesters has been observed to increase with the length of the methylene (B1212753) chain separating the ester groups. researchgate.netacs.org

Historical Context of Aliphatic Diester Research

Historically, the synthesis of long-chain aliphatic diesters and their dicarboxylic acid precursors relied on traditional multi-step organic synthesis methods. acs.org However, recent decades have seen a significant shift towards more sustainable and efficient synthetic strategies. A major advancement has been the utilization of renewable resources, particularly plant oils, as starting materials. researchgate.netrsc.org

Catalytic processes, such as olefin metathesis and isomerizing hydroxycarbonylation, have emerged as powerful tools for converting fatty acids and their derivatives from plant oils into long-chain α,ω-diesters and other difunctional compounds. magtech.com.cnacs.org These modern methods offer an alternative to purely chemical build-up from shorter-chain building blocks and have facilitated the larger-scale production of these valuable chemicals. researchgate.netacs.org The development of biocatalytic and fermentation-based routes also represents a significant area of research, further expanding the toolbox for producing long-chain aliphatic dicarboxylic acids and their corresponding diesters. magtech.com.cn

Significance of 1,13-Tridecanediol (B76597) Diacetate within Diester Chemistry

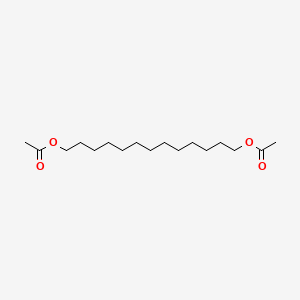

1,13-Tridecanediol diacetate, with the chemical formula C₁₇H₃₂O₄, is a specific long-chain aliphatic diester that has garnered attention in several specialized areas of chemical research. nih.gov Its structure consists of a thirteen-carbon diol backbone (1,13-tridecanediol) where both terminal hydroxyl groups have been acetylated.

One of the notable occurrences of this compound is in nature. It has been identified as a constituent of the essential oil extracted from the leaves of Adenia cissampeloides. frontiersin.orgsrce.hr The presence of this compound in this plant has led to investigations into the potential medicinal and pharmaceutical applications of its essential oil constituents. srce.hr Furthermore, this compound has been listed in the context of insect pheromones, suggesting a role in chemical ecology. biohometech.com

The diacetate's precursor, 1,13-tridecanediol, serves as a versatile building block in synthesis. For instance, it can be used in the catalytic alkylation of cyanoacetate (B8463686) esters to form precursors for macrocyclic compounds like cyclopentadecanolide, a valuable fragrance ingredient. acs.org

Scope of Academic Research on this compound

Academic research on this compound and its precursor diol spans various sub-disciplines of chemistry. A primary focus has been on its synthesis. The diacetate is typically prepared via the esterification of 1,13-tridecanediol. oup.com The synthesis of the parent diol itself has been achieved through the reduction of the corresponding 1,13-tridecanedioic acid. researchgate.net More recently, innovative strategies for synthesizing 1,13-tridecanediol from biomass-derived furfural (B47365) have been proposed, highlighting a move towards more sustainable production methods. acs.orgmdpi.com This process involves a complex cascade of reactions including aldol (B89426) condensation and hydrodeoxygenation. mdpi.com

Beyond its synthesis, research has explored the applications of this compound and its derivatives. For example, 1,13-tridecanediol has been used as a starting material in the synthesis of hydroxy macrolides, which are an important class of antibiotic compounds. oup.com The identification of this compound in natural sources has also prompted studies into its potential biological activities. frontiersin.orgsrce.hr

The physicochemical properties of this compound have been characterized and are available in public databases.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₃₂O₄ |

| Molecular Weight | 300.4 g/mol |

| IUPAC Name | 13-acetyloxytridecyl acetate (B1210297) |

| CAS Number | 42236-70-4 |

Data sourced from PubChem. nih.gov

Properties

IUPAC Name |

13-acetyloxytridecyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-16(18)20-14-12-10-8-6-4-3-5-7-9-11-13-15-21-17(2)19/h3-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRSUOKUFHQRKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCCCCCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301292261 | |

| Record name | 1,1′-(1,13-tridecanediyl) diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42236-70-4 | |

| Record name | 1,1′-(1,13-tridecanediyl) diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42236-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(1,13-tridecanediyl) diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301292261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1,13 Tridecanediol Diacetate

Hydrolytic Degradation Pathways

Hydrolysis is a fundamental reaction of 1,13-tridecanediol (B76597) diacetate, involving the cleavage of the ester bonds by water to yield 1,13-tridecanediol and two molecules of acetic acid. This process can be significantly accelerated by the presence of an acid or a base catalyst. wikipedia.orglibretexts.org

Under acidic conditions, the hydrolysis of 1,13-tridecanediol diacetate proceeds via a multi-step mechanism that is essentially the reverse of Fischer esterification. chemistrysteps.comchemguide.co.uk The reaction is an equilibrium process, and the presence of a large excess of water is required to drive it toward the products. wikipedia.org The mechanism involves the following key steps for each ester group:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (typically a hydronium ion, H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com

Nucleophilic Attack by Water: A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate (an oxonium ion).

Proton Transfer: A proton is transferred from the attacking water moiety to one of the oxygen atoms of the original alcohol portion of the ester. This converts the -OR' group into a good leaving group (-R'OH).

Elimination of the Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol portion (in this case, one end of the tridecanediol chain) as a leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form acetic acid.

This process occurs sequentially at both ends of the molecule, first converting the diacetate to 1-acetoxy-13-hydroxytridecane, and then to 1,13-tridecanediol.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. masterorganicchemistry.comwikipedia.org Unlike acid-catalyzed hydrolysis, the base (e.g., hydroxide (B78521) ion, OH⁻) is a reactant and is consumed in stoichiometric amounts. wikipedia.org The mechanism for each ester group is as follows:

Nucleophilic Attack by Hydroxide: The strong nucleophile, the hydroxide ion, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral alkoxide intermediate. ucalgary.ca

Elimination of the Alkoxide Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (RO⁻), which in this case is the tridecanediol monoalkoxide. This step yields a molecule of acetic acid.

Irreversible Acid-Base Reaction: The newly formed acetic acid is immediately deprotonated by the strongly basic alkoxide ion (or another hydroxide ion). This acid-base reaction is highly favorable and forms a carboxylate salt (acetate) and the alcohol (1,13-tridecanediol). masterorganicchemistry.com This final step is effectively irreversible and drives the entire reaction to completion. chemistrysteps.com

The reaction proceeds in two stages, first forming the monoacetate and then the final diol.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the rates can be understood from studies of similar long-chain aliphatic esters. The hydrolysis rate is influenced by several factors, including temperature, pH (catalyst concentration), and the steric environment of the ester group.

Effect of Catalyst: The reaction is slow in neutral water but is significantly accelerated by both acids and bases. Base-catalyzed saponification is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. masterorganicchemistry.com

Effect of Temperature: As with most chemical reactions, increasing the temperature increases the rate of hydrolysis by providing the molecules with sufficient activation energy. The Arrhenius equation can be used to describe this temperature dependence. researchgate.net

Steric Effects: For this compound, the ester groups are at the ends of a long, unbranched chain, representing primary acetates. These are sterically unhindered, leading to relatively fast hydrolysis rates compared to more sterically crowded secondary or tertiary esters.

The following table provides illustrative, hypothetical kinetic data for the hydrolysis of a primary long-chain diacetate under various conditions, based on typical values for similar esters.

| Condition | Catalyst | Catalyst Concentration (M) | Temperature (°C) | Apparent Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| 1 | HCl | 0.1 | 25 | 1.5 x 10⁻⁵ |

| 2 | HCl | 0.1 | 50 | 6.0 x 10⁻⁵ |

| 3 | NaOH | 0.1 | 25 | 2.0 x 10⁻² |

| 4 | NaOH | 0.1 | 50 | 8.5 x 10⁻² |

Note: Data are hypothetical and for illustrative purposes to show general trends in ester hydrolysis kinetics. researchgate.netresearchgate.net

Transesterification Reactions with Other Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org For this compound, this reaction can replace the tridecanediol portion with a different alcohol, or more commonly, replace the acetate (B1210297) groups if reacted with a different carboxylic acid's ester. When reacted with a simple alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid or base catalyst, new esters are formed. masterorganicchemistry.com

The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Acid-Catalyzed Transesterification: Involves protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of the original alcohol. This is an equilibrium process, and an excess of the reactant alcohol is used to shift the equilibrium towards the desired product. masterorganicchemistry.com

Base-Catalyzed Transesterification: Involves nucleophilic attack by an alkoxide (formed by deprotonating the new alcohol with the base) on the ester carbonyl, leading to a tetrahedral intermediate that then expels the original alkoxide. masterorganicchemistry.com

The table below illustrates potential products from the complete transesterification of this compound with various alcohols.

| Reactant Alcohol | Catalyst | Main Products |

| Methanol | H⁺ or CH₃O⁻ | 1,13-Tridecanediol + Methyl acetate |

| Ethanol | H⁺ or C₂H₅O⁻ | 1,13-Tridecanediol + Ethyl acetate |

| Propanol | H⁺ or C₃H₇O⁻ | 1,13-Tridecanediol + Propyl acetate |

Formation of Derivative Compounds

The formation of mono-acetylated derivatives of 1,13-tridecanediol requires the selective hydrolysis or alcoholysis of only one of the two ester groups. Since both acetate groups are primary and chemically equivalent, achieving high regioselectivity is challenging and typically results in a statistical mixture of the diacetate, the two possible (but identical) monoacetates, and the fully de-acetylated diol.

However, selective mono-de-acetylation can be pursued through several strategies:

Stoichiometric Control: Carefully controlling the reaction conditions, such as using a limited amount of the hydrolyzing agent (e.g., less than one equivalent of base) at low temperatures, can favor the formation of the monoacetate. However, separating the resulting mixture can be difficult.

Enzymatic Hydrolysis: Lipases are enzymes that can catalyze the hydrolysis of esters. researchgate.net In some cases, these enzymes can exhibit regioselectivity, preferentially hydrolyzing one ester group over another, even if they are chemically similar. The large enzyme molecule may interact differently with the substrate once the first hydrolysis has occurred, slowing down the second reaction and allowing the monoacetate to be isolated. rsc.org

Chemoselective Reagents: Modern organic synthesis employs reagents designed for selective deprotection. For instance, certain organometallic reagents or specific catalyst systems have been developed to selectively cleave primary acetates in the presence of other functional groups or even differentiate between sterically different primary acetates. organic-chemistry.orgacs.org While both positions on this compound are sterically similar, kinetic resolution under specific catalytic conditions could potentially favor mono-de-acetylation.

The products of complete versus ideally selective de-acetylation are shown below.

| Reaction Type | Primary Product(s) |

| Complete De-acetylation | 1,13-Tridecanediol + Acetic Acid (or Acetate) |

| Ideal Selective Mono-de-acetylation | 1-Acetoxy-13-hydroxytridecane + Acetic Acid (or Acetate) |

Further Functionalization of the Hydrocarbon Chain

The long aliphatic backbone of this compound offers a scaffold for further chemical modifications, enabling the introduction of various functional groups. While the terminal acetate groups are the most reactive sites, selective reactions can be performed on the hydrocarbon chain. Organocatalysis provides a powerful tool for achieving site-selective functionalization of diols and their derivatives, avoiding the need for complex protecting group strategies. researchgate.netrsc.org These methods often rely on non-covalent interactions and steric or electronic effects to direct reactivity to a specific position along the chain. rsc.org

Key strategies for functionalizing the hydrocarbon chain include:

Catalytic Oxidation: Selective oxidation can introduce ketone or hydroxyl groups at specific methylene (B1212753) positions. The choice of catalyst and oxidant is crucial for controlling the position and degree of oxidation.

Halogenation: Free-radical halogenation can introduce bromine or chlorine atoms, which can then serve as handles for subsequent nucleophilic substitution reactions to introduce a wide range of functionalities like amines, azides, or thiols.

Metathesis Reactions: For derivatives containing double bonds (which could be introduced via elimination reactions), olefin metathesis provides a route to chain elongation, shortening, or the introduction of new functional groups.

These functionalization strategies significantly expand the utility of this compound as a precursor, allowing for the synthesis of complex molecules with tailored properties for applications in materials science and biology.

Preparation of Long-Chain Macrolides from Related Diolsnih.gov

Long-chain diols, such as 1,13-tridecanediol, are valuable precursors for the synthesis of macrolides, which are large macrocyclic lactones. researchgate.net The construction of these large rings is a significant challenge in organic synthesis due to unfavorable entropic factors and the potential for competing intermolecular polymerization. sci-hub.seresearchgate.net

The general strategy involves converting the terminal hydroxyl groups of the diol into other reactive functionalities. For instance, one terminus can be oxidized to a carboxylic acid and the other to an alcohol, creating a seco-acid (an open-chain hydroxy acid). This precursor is then induced to cyclize under high-dilution conditions to favor the intramolecular reaction. Various macrolactonization methods, such as the Yamaguchi, Corey-Nicolaou, or Mitsunobu conditions, can be employed to facilitate the ring-closing step. nih.gov An alternative approach involves converting the diol into a precursor with two electrophilic sites (e.g., a di-aldehyde or di-iodide) which can then be reacted with a bifunctional reagent to close the ring. sci-hub.seresearchgate.net

Intramolecular Aldol (B89426) Condensation Pathwaysnih.gov

The intramolecular aldol condensation is a powerful method for forming cyclic compounds, particularly five- and six-membered rings. chemistrysteps.comlibretexts.orglibretexts.org This reaction can be adapted for the synthesis of larger macrolide structures from long-chain diols. The strategy requires the initial conversion of the diol, such as 1,13-tridecanediol, into a long-chain dicarbonyl compound (a dialdehyde (B1249045) or diketone). leah4sci.com

The mechanism proceeds as follows:

Enolate Formation: In the presence of a base, a proton is removed from an α-carbon of one of the carbonyl groups, forming a nucleophilic enolate. libretexts.orgyoutube.com

Intramolecular Attack: The enolate then attacks the electrophilic carbonyl carbon of the other carbonyl group within the same molecule. leah4sci.comyoutube.com This ring-closing step is favored when it leads to the formation of a thermodynamically stable ring, although the formation of large rings requires high-dilution conditions to prevent intermolecular reactions. libretexts.org

Aldol Addition Product: The initial cyclization yields a β-hydroxy cyclic ketone or aldehyde.

Dehydration (Condensation): This intermediate often undergoes base-catalyzed dehydration to form a more stable α,β-unsaturated cyclic carbonyl compound. chemistrysteps.com

For a precursor like a 1,15-pentadecanedial (derived from 1,15-pentadecanediol, a related long-chain diol), this pathway would lead to the formation of a 15-membered macrocyclic enone. The success of the reaction depends on the equilibrium between the starting material and the less-strained macrocyclic product. libretexts.org

Reformatsky Reaction Analoguesnih.gov

The Reformatsky reaction traditionally involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgthermofisher.comlibretexts.org This reaction can be adapted into an intramolecular version to synthesize macrolides from precursors derived from long-chain diols.

The synthetic strategy involves preparing a long-chain molecule with an aldehyde or ketone at one end and an α-halo ester at the other. Such a precursor could be synthesized from 1,13-tridecanediol through a series of selective oxidation and esterification steps.

The intramolecular Reformatsky reaction mechanism involves:

Organozinc Reagent Formation: Zinc metal inserts into the carbon-halogen bond of the α-halo ester moiety via oxidative addition, creating an organozinc reagent known as a Reformatsky enolate. libretexts.orgnrochemistry.com These enolates are less reactive than Grignard reagents or lithium enolates, which prevents side reactions. wikipedia.org

Intramolecular Cyclization: The nucleophilic enolate attacks the electrophilic carbonyl group at the other end of the molecule. This proceeds through a cyclic transition state. nrochemistry.com

Product Formation: An acidic workup protonates the resulting zinc alkoxide to yield the macrocyclic β-hydroxy lactone. libretexts.org

This method is particularly useful because the Reformatsky enolate can be formed in the presence of the carbonyl group it is intended to react with, making it suitable for intramolecular reactions. nrochemistry.com Various metals and activating conditions can be used to optimize the reaction for macrocycle formation. nih.gov

Oxidative Stability and Degradation Pathways

This compound, as a long-chain aliphatic ester, is susceptible to degradation through both oxidative and hydrolytic pathways. Its stability is influenced by factors such as temperature, the presence of oxygen, moisture, and enzymatic activity.

Hydrolytic Degradation: The ester linkages are susceptible to hydrolysis, which breaks the molecule down into 1,13-tridecanediol and acetic acid. smolecule.com This reaction can be catalyzed by acids or bases. In environmental or biological settings, enzymes such as esterases and lipases can significantly accelerate the hydrolysis of the ester bonds. nih.govmdpi.com The degradation of long-chain polyesters often begins with surface erosion, where enzymes cleave ester bonds on the material's surface. mdpi.com This process can be autocatalytic if the acidic breakdown products lower the local pH, further promoting hydrolysis. nih.govuni-konstanz.de

| Degradation Type | Primary Site of Attack | Key Mechanisms | Primary Products |

| Oxidative | Hydrocarbon Chain (C-H bonds) | Free-radical chain reaction, hydroperoxide formation | Aldehydes, ketones, shorter-chain carboxylic acids |

| Hydrolytic | Ester Linkages (C=O) | Acid/base catalysis, enzymatic (esterase/lipase) cleavage | 1,13-Tridecanediol, Acetic Acid |

Reaction Mechanisms in Organic Synthesis involving this compound as a Precursorresearchgate.net

This compound serves as a versatile precursor in organic synthesis, primarily by providing a long, flexible C13 hydrocarbon chain. The first step in its utilization often involves the hydrolysis of the acetate groups to unmask the terminal hydroxyl groups, yielding 1,13-tridecanediol. smolecule.com This diol is a key intermediate for creating bifunctional long-chain molecules.

The terminal hydroxyl groups of 1,13-tridecanediol can be selectively or exhaustively transformed into a variety of other functional groups, including:

Halides (e.g., -Br, -I) via reactions with reagents like PBr₃ or the Finkelstein reaction.

Aldehydes via controlled oxidation (e.g., using PCC or Swern oxidation).

Carboxylic acids via strong oxidation (e.g., using KMnO₄ or Jones reagent).

Tosylates or mesylates, converting the hydroxyls into good leaving groups for nucleophilic substitution.

These transformations create α,ω-disubstituted tridecane (B166401) derivatives that are valuable building blocks for the synthesis of more complex structures, such as bolaamphiphiles, macrocycles, and polymers.

Synthesis of Single-Chain Bis(phosphocholines)rsc.org

1,13-Tridecanediol is a suitable starting material for the synthesis of single-chain bolaamphiphiles, such as bis(phosphocholines). These molecules feature polar head groups at both ends of a long hydrophobic chain and are studied as models for archaeal membrane lipids. rsc.org

A general synthetic pathway starting from a long-chain α,ω-diol like 1,13-tridecanediol involves several key steps: researchgate.net

Conversion to a Dihalide: The terminal hydroxyl groups of the diol are converted into good leaving groups, typically bromides or iodides. This is often achieved by treating the diol with a reagent like hydrobromic acid or by converting the alcohols to tosylates followed by substitution with a halide.

Reaction with a Phosphite (B83602) Reagent: The resulting 1,13-dihalotridecane is then reacted with a protected phosphite reagent, such as 2-chloro-2-oxo-1,3,2-dioxaphospholane. This reaction involves the nucleophilic attack of the phosphite on the alkyl halide, displacing the halide and forming a phospholane (B1222863) ester at each end of the hydrocarbon chain.

Ring Opening and Head Group Formation: The final phosphocholine (B91661) head groups are generated by ring-opening the cyclic phospholane esters with trimethylamine. This nucleophilic attack opens the ring and quaternizes the nitrogen atom, yielding the desired zwitterionic phosphocholine head group at both ends of the C13 chain.

This synthetic route provides a flexible method for producing bolaamphiphiles with varying chain lengths, allowing for systematic studies of how the hydrophobic chain length influences their self-assembly properties in aqueous solutions. rsc.orgresearchgate.net

Preparation of (Z)-Alkenols and their Acetates

The synthesis of (Z)-alkenols and their corresponding acetates from this compound is a multi-step process that necessitates precise control over reaction conditions to achieve the desired stereochemistry of the double bond. While a direct conversion is not typically feasible, a logical synthetic pathway can be devised involving key transformations such as selective hydrolysis, oxidation, and a stereoselective olefination reaction, most notably the Wittig reaction. This approach is frequently employed in the synthesis of insect pheromones, many of which are long-chain unsaturated alcohols and acetates with specific (Z)- or (E)-isomers being biologically active. nih.govresearchgate.netnih.gov

A plausible synthetic route commencing from this compound to a generic (Z)-tridecenol derivative involves the following key stages:

Selective Mono-hydrolysis: The initial step requires the selective hydrolysis of one of the two acetate groups of this compound to yield 13-hydroxytridecyl acetate. This transformation can be achieved using enzymatic or carefully controlled chemical methods to prevent complete hydrolysis to the diol. researchgate.netmdpi.com

Oxidation: The resulting primary alcohol, 13-hydroxytridecyl acetate, is then oxidized to the corresponding aldehyde, 13-oxotridecyl acetate. A variety of mild oxidizing agents can be employed for this purpose to avoid over-oxidation to a carboxylic acid.

(Z)-Selective Wittig Reaction: The key step for introducing the (Z)-double bond is the Wittig reaction. nih.gov The aldehyde, 13-oxotridecyl acetate, is reacted with a suitable phosphorus ylide. The structure of the ylide will determine the position of the newly formed double bond. For the formation of an internal (Z)-alkene, a multi-step sequence involving chain modification might be necessary, or alternative strategies like cross-metathesis could be considered for direct coupling. nih.govnih.gov

The following table outlines the proposed reaction sequence and the key intermediates involved in the synthesis of a hypothetical (Z)-alkenol from this compound.

| Step | Reaction | Reactant | Key Reagents/Conditions | Product |

| 1 | Selective Mono-hydrolysis | This compound | Lipase, buffer solution | 13-Hydroxytridecyl acetate |

| 2 | Oxidation | 13-Hydroxytridecyl acetate | Pyridinium chlorochromate (PCC), dichloromethane (B109758) (DCM) | 13-Oxotridecyl acetate |

| 3 | (Z)-Selective Wittig Reaction | 13-Oxotridecyl acetate | Appropriate phosphorus ylide, strong base (e.g., n-BuLi) | (Z)-Tridecenyl acetate |

| 4 | Hydrolysis | (Z)-Tridecenyl acetate | Aqueous base (e.g., NaOH) or acid (e.g., HCl) | (Z)-Tridecenol |

Further research in the field of insect pheromone synthesis has explored various methodologies to construct (Z)-alkenes with high stereoselectivity. These methods often involve catalytic approaches that can offer greater efficiency and atom economy. nih.govresearchgate.net For instance, Z-selective cross-metathesis reactions have emerged as a powerful tool for the synthesis of unsaturated long-chain molecules. nih.gov

Below is a data table summarizing the expected inputs and outputs for the key transformation in the proposed synthesis of a (Z)-alkenol acetate.

| Reaction Stage | Starting Material | Exemplary Reagent | Intermediate/Product | Typical Yield (%) | Stereoselectivity (Z:E) |

| Selective Hydrolysis | This compound | Porcine pancreatic lipase | 13-Hydroxytridecyl acetate | 70-85 | N/A |

| Oxidation | 13-Hydroxytridecyl acetate | PCC | 13-Oxotridecyl acetate | 85-95 | N/A |

| Wittig Olefination | 13-Oxotridecyl acetate | (CH₃(CH₂)ₙ)₃P=CH(CH₂)ₘCH₃ | (Z)-alkenyl acetate | 60-80 | >95:5 |

It is important to note that the specific reagents and reaction conditions would need to be optimized to achieve the desired product with high yield and stereoselectivity. The choice of the phosphorus ylide in the Wittig reaction is critical for determining the position and geometry of the resulting double bond. nih.gov

Applications of 1,13 Tridecanediol Diacetate in Advanced Materials and Chemical Intermediates

Role in Polymer Chemistry

In polymer science, diols are fundamental building blocks for condensation polymers, most notably polyesters. While direct polymerization of 1,13-Tridecanediol (B76597) diacetate is not a commonly cited route, it can be readily hydrolyzed to 1,13-tridecanediol, which then serves as a monomer.

Long-chain α,ω-diols, such as 1,13-tridecanediol, are key reactants in the synthesis of aliphatic polyesters. These polymers are valued for their biodegradability and unique thermal and mechanical properties. core.ac.uk The synthesis typically involves a polycondensation reaction between the diol and a dicarboxylic acid. core.ac.uk

The general reaction for the synthesis of a polyester (B1180765) from a diol and a dicarboxylic acid is as follows:

n HO-(CH₂)₁₃-OH + n HOOC-R-COOH → [-O-(CH₂)₁₃-O-CO-R-CO-]n + 2n H₂O

The properties of the resulting polyester can be tailored by the choice of the dicarboxylic acid co-monomer. For instance, reacting 1,13-tridecanediol with a short-chain dicarboxylic acid would yield a different set of properties compared to a reaction with a long-chain dicarboxylic acid.

The incorporation of long aliphatic chains from monomers like 1,13-tridecanediol into the polymer backbone significantly influences the final properties of the material. The thirteen-carbon chain of 1,13-tridecanediol imparts flexibility to the polymer chain, which can lower the glass transition temperature (Tg) and melting temperature (Tm), resulting in more flexible and less rigid materials. polyestertime.comrsc.org

The use of secondary diols, in contrast to primary diols, has been shown to lead to polymers with higher glass transition temperatures. polyestertime.com Longer chain diols are also generally more reactive in transesterification processes, which can lead to the formation of higher molecular weight polymers. polyestertime.comrsc.org

The properties of polyesters are highly dependent on the length of the aliphatic chains of both the diol and the dicarboxylic acid monomers. The table below illustrates the effect of diol chain length on the thermal properties of polyesters synthesized with a long-chain dicarboxylic acid.

| Diol Monomer | Dicarboxylic Acid Monomer | Glass Transition Temp. (°C) | Melting Temp. (°C) |

| 1,4-Butanediol | Sebacic Acid | -45 | 64 |

| 1,6-Hexanediol | Sebacic Acid | -55 | 65 |

| 1,10-Decanediol | Sebacic Acid | -60 | 75 |

| 1,12-Dodecanediol | Sebacic Acid | -27 | 79 |

This table is illustrative and compiled from general knowledge of polyester properties. Specific values can vary based on synthesis conditions and polymer molecular weight.

Applications in Specialty Chemical Synthesis

Beyond polymer science, 1,13-Tridecanediol diacetate and its parent diol are valuable intermediates in the synthesis of a variety of specialty chemicals.

Long-chain α,ω-diols like 1,13-tridecanediol serve as starting materials for other valuable long-chain bifunctional compounds. For instance, they can be used as alkylating agents in the synthesis of ω-hydroxy carboxylic acids and α,ω-dimethyl diketones. An example of such a reaction is the iridium-catalyzed alkylation of butyl cyanoacetate (B8463686) with 1,13-tridecanediol to produce butyl 2-cyano-15-hydroxypentadecanoate, a precursor to cyclopentadecanolide, which has applications in the fragrance industry.

There is a growing interest in using renewable resources for the production of chemicals. Long-chain diols can be derived from bio-based feedstocks, making them attractive precursors for a new generation of sustainable chemicals and polymers. google.com While the primary industrial production of 1,13-tridecanediol may currently rely on petrochemical sources, research into bio-based routes for long-chain diols is an active area. The conversion of biomass into platform molecules that can then be transformed into diols is a key strategy in the development of a bio-based economy. polyestertime.comgoogle.com

Material Science Investigations

The unique properties imparted by the long aliphatic chain of 1,13-tridecanediol and its derivatives make them interesting candidates for material science research. The flexibility and hydrophobicity of the tridecane (B166401) chain can be exploited in the design of novel materials. For instance, polyesters derived from long-chain diols are being investigated for applications in soft tissue engineering and as drug delivery systems due to their biodegradability and mechanical properties. core.ac.uk The introduction of long aliphatic segments can also influence the surface properties of materials, potentially leading to applications in coatings and adhesives.

Development of Liquid Crystals using Diacetate Derivatives

Diacetate derivatives, including compounds like this compound, have been identified as substances with potential for use in the development of new materials, such as liquid crystals. smolecule.com Research into other diacetate compounds has demonstrated the viability of using them to form various liquid crystalline structures. For instance, studies on chlorhexidine (B1668724) diacetate have shown that, when mixed with a nonionic surfactant (PEG(7)-C(13-15)) and water, it can form different liquid crystal phases. nih.gov By adjusting the water content in these mixtures, researchers were able to produce both lamellar and hexagonal liquid crystal structures. nih.gov

The significance of this lies in the direct relationship between the crystalline structure and the material's functional properties. In the case of the chlorhexidine diacetate preparations, the drug release kinetics were found to be strongly dependent on the liquid crystalline phase. nih.gov The hexagonal liquid crystalline structure resulted in zero-order release kinetics, while the lamellar systems produced an anomalous, non-Fickian transport release profile. nih.gov This research highlights the principle that diacetate derivatives can be integral components in designing structured materials where the macroscopic properties are controlled by the specific molecular arrangement.

Influence of Molecular Structure on Material Phase Transitions

The phase transitions of a material are intrinsically linked to its molecular structure. For this compound, the key structural features are its long, flexible C13 hydrocarbon backbone and the two polar acetate (B1210297) groups at its termini. smolecule.com This combination of a nonpolar chain and polar end-groups influences how the molecules pack and interact with each other, thereby determining the conditions under which the material changes phase (e.g., from solid to liquid).

The relationship between molecular architecture and phase behavior is a foundational concept in materials science. For example, in some solid-solid phase change materials (PCMs), a rigid polymer like cellulose (B213188) diacetate can serve as a structural skeleton, while a flexible polymer like polyethylene (B3416737) glycol (PEG) acts as a functional branch chain. researchgate.net The phase transition in such a composite is driven by the change between amorphous and crystalline states of the flexible PEG chains, while the rigid diacetate backbone ensures the entire material remains in a solid state. researchgate.net The specific transition temperatures and latent heats of these materials are dependent on the molecular weight and concentration of the functional polymer chains. researchgate.net

General principles dictating the influence of molecular structure on phase transitions include:

Chain Length: The length of the alkyl chain affects van der Waals forces between molecules; longer chains typically lead to higher melting and boiling points.

Polarity: The presence of polar functional groups, such as the acetate groups in this compound, introduces dipole-dipole interactions, which can significantly alter phase transition temperatures compared to nonpolar analogs.

Symmetry and Branching: Molecular symmetry affects how efficiently molecules can pack into a crystal lattice. Highly symmetrical molecules tend to have higher melting points.

| Molecular Feature | Structural Example | Influence on Phase Transition | Underlying Principle |

|---|---|---|---|

| Long, Flexible Chain | Polyethylene glycol (PEG) branches | Functions as the active component in some solid-solid PCMs, undergoing transitions between amorphous and crystalline states. researchgate.net | Flexibility allows for conformational changes that drive the absorption or release of latent heat. researchgate.net |

| Rigid Backbone | Cellulose diacetate (CDA) skeleton | Provides structural integrity, keeping the material in a solid state during the phase transition of other components. researchgate.net | The rigid structure prevents the overall material from flowing, even as internal components change phase. researchgate.net |

| Polar Functional Groups | Acetate groups | Introduces dipole-dipole interactions, affecting melting point and solubility. | Stronger intermolecular forces require more energy to overcome, generally increasing the phase transition temperature. |

| Aromatic Sidechains | Polystyrene sulfonate (PSS) | Underlie the hydrophobicity of certain coacervates, leading to solid-to-liquid phase transitions. biorxiv.org | Aromatic groups contribute to specific intermolecular interactions that influence the material's response to solvents and temperature. biorxiv.org |

Potential in Pheromone Analog Research

Due to its structure as a long-chain diacetate, this compound holds conceptual potential for investigation in the field of chemical ecology, specifically as a pheromone analog. smolecule.com Insect sex pheromones are often composed of long-chain fatty acid derivatives, including monoacetates, which play a critical role in chemical communication for mating. researchgate.netnih.gov The specific length of the carbon chain and the presence of the acetate functional group are vital for receptor binding in insects. researchgate.net A diacetate like this compound presents a unique structure that could potentially interact with these biological systems, either by mimicking a natural pheromone or by inhibiting the insect's response to it.

Structure-Activity Relationship Studies in Pheromone Analogs

The biological activity of pheromones and their analogs is highly sensitive to molecular structure. researchgate.net Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a chemical's shape, size, and functional groups affect its interaction with an insect's olfactory receptors.

Key findings from SAR studies on acetate-based pheromones include:

The Acetate Group: The acetate moiety is often a critical component for receptor interaction. Studies on analogs of (Z)-8-dodecenyl acetate, the pheromone of the Oriental fruit moth, revealed very strict requirements for the shape and electron distribution of the acetate group for a productive biological response. nih.gov Replacing the acetate with other functional groups, such as chloroformate or lactone, resulted in compounds with significant inhibitory activity. nih.gov

Alkyl Chain Length: The length of the carbon chain is a determining factor in activity. Research on analogs of (Z)-5-decenyl acetate, a pheromone of the turnip moth, showed that the terminal alkyl chain interacts with a specific hydrophobic "pocket" at the receptor site. researchgate.net Both chain-shortened and chain-elongated analogs helped to map these specific interactions, demonstrating that even small changes in length can dramatically reduce or eliminate the intended biological activity. researchgate.net

Functional Group Position and Modification: The position of double bonds and the addition of other functional groups also play a significant role. In the synthesis of analogs for the pheromone of Trachea atriplicis, ((Z)-hexadec-11-en-1-yl acetate), researchers found that modifying the molecule with halogen atoms or adding carbamate (B1207046) groups created analogs with varied activities. sciopen.com Some analogs acted as synergists, enhancing the response, while others acted as inhibitors. sciopen.com

| Pheromone Base Structure | Structural Modification | Resulting Biological Activity | Reference Compound(s) |

|---|---|---|---|

| (Z)-5-decenyl acetate | Shortening the alkyl chain | Reduced activity, indicating interaction of the terminal methyl group with a specific receptor site. researchgate.net | Turnip moth (Agrotis segetum) researchgate.net |

| (Z)-8-dodecenyl acetate | Replacement of acetate with chloroformate or lactone | Inhibitory activity, blocking the response to the natural pheromone. nih.gov | Oriental fruit moth (Cydia molesta) nih.gov |

| (Z)-hexadec-11-en-1-yl acetate | Addition of a halogen atom (e.g., chlorine) | Synergistic activity, showing a stronger electrophysiological response than the original pheromone. sciopen.com | Trachea atriplicis sciopen.com |

| (Z)-hexadec-11-en-1-yl acetate | Addition of a carbamate polar group | Inhibitory activity, reducing moth capture in field trials. sciopen.com | Trachea atriplicis sciopen.com |

Role in Pest Control Strategies (Conceptual)

The insights gained from SAR studies provide a conceptual basis for using pheromone analogs in integrated pest management (IPM) strategies. mdpi.commdpi.com Compounds that interfere with the chemical communication of insect pests, such as antagonists or inhibitors, can be developed for population control. sciopen.compherobase.com A molecule like this compound, with its atypical diacetate structure, could conceptually function as such an antagonist.

One of the most developed pheromone-based technologies for pest management is mating disruption . mdpi.com This strategy involves permeating an area with a high concentration of a synthetic pheromone or a behavior-modifying analog. This confuses the male insects and impairs their ability to locate females, thereby disrupting mating and suppressing the reproductive cycle of the pest population. mdpi.com

Pheromone antagonists and inhibitors are particularly valuable for this purpose. Field trials have demonstrated the effectiveness of this approach. For example, adding formate (B1220265) analogs, which act as antagonists, to pheromone-baited traps for the honeydew moth (Cryptoblabes gnidiella) led to a dose-dependent decrease in the capture of males. pherobase.com Similarly, an analog of the Trachea atriplicis pheromone containing a carbamate group showed significant inhibitory activity, with the number of captured moths decreasing as the dose of the inhibitor was increased. sciopen.com These examples provide a proof-of-concept for how a structurally distinct compound like this compound could be evaluated for its potential to disrupt insect behavior and serve as a tool in environmentally-friendly pest control strategies. smolecule.com

Analytical and Spectroscopic Methodologies for Structural Elucidation of 1,13 Tridecanediol Diacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like 1,13-tridecanediol (B76597) diacetate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise map of the molecular structure can be assembled.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. The spectrum of 1,13-tridecanediol diacetate is characterized by distinct signals corresponding to the acetate (B1210297) methyl groups, the methylene (B1212753) groups attached to the ester oxygen, and the long polymethylene chain.

The key signals in the ¹H NMR spectrum are:

A sharp singlet appearing around δ 2.05 ppm, integrating to 6 protons, is characteristic of the two equivalent methyl groups of the acetate functions (-OCOCH₃ ).

A triplet located at approximately δ 4.06 ppm corresponds to the four protons of the two methylene groups directly bonded to the ester oxygen atoms (-CH₂ -OCOCH₃). The triplet multiplicity arises from the coupling with the adjacent methylene group protons.

A multiplet, typically observed around δ 1.61 ppm, is assigned to the four protons of the methylene groups in the β-position to the oxygen atoms (-CH₂-CH₂ -O-).

A broad, complex signal centered around δ 1.27 ppm represents the bulk of the protons from the central, long polymethylene chain (-(CH₂)₉-). The significant overlap of these signals makes individual assignment challenging without further 2D NMR experiments.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.06 | Triplet | 4H | -CH₂ -O- |

| ~2.05 | Singlet | 6H | -O-C(O)-CH₃ |

| ~1.61 | Multiplet | 4H | -CH₂ -CH₂-O- |

| ~1.27 | Broad Multiplet | 18H | -(CH₂ )₉- |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. In the ¹H-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.

The expected chemical shifts are:

A signal at approximately δ 171.2 ppm, which is characteristic of the carbonyl carbon in the acetate groups (C =O).

A signal around δ 64.7 ppm, attributed to the methylene carbons directly attached to the ester oxygen atoms (-CH₂ -O-).

A series of signals between δ 20.0 and δ 40.0 ppm corresponding to the carbons of the long aliphatic chain. Specifically, the methyl carbons of the acetate groups (-O-C(O)-CH₃ ) appear around δ 21.1 ppm. The methylene carbons adjacent to the ester-linked CH₂ groups are expected around δ 28.7 ppm, while the carbons further into the chain appear in the δ 25-30 ppm range. The overlapping signals of the central methylene groups typically appear around δ 29.5 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~171.2 | C =O |

| ~64.7 | -CH₂ -O- |

| ~30.0 - 25.0 | -(CH₂ )ₙ- |

| ~21.1 | -O-C(O)-CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While 1D NMR provides essential data, 2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially for the overlapping methylene groups in the long alkyl chain. uwimona.edu.jm

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). uwimona.edu.jm For this compound, a COSY spectrum would show a clear correlation between the triplet at δ 4.06 ppm (-CH₂ -O-) and the multiplet at δ 1.61 ppm (-CH₂-CH₂ -O-). This confirms their adjacency. Further correlations would be observed sequentially along the polymethylene chain, helping to trace the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net The HSQC spectrum allows for the direct assignment of each carbon signal to its attached proton(s). For example, the proton signal at δ 4.06 ppm would show a cross-peak with the carbon signal at δ 64.7 ppm, confirming the -CH₂-O- group. Similarly, the acetate methyl protons at δ 2.05 ppm would correlate with the carbon at δ 21.1 ppm. This technique is invaluable for resolving the crowded aliphatic region of the spectra. researchgate.net

A cross-peak between the acetate methyl protons (δ ~2.05 ppm) and the carbonyl carbon (δ ~171.2 ppm).

A cross-peak between the methylene protons adjacent to the oxygen (δ ~4.06 ppm) and the carbonyl carbon (δ ~171.2 ppm). These two correlations definitively establish the acetate ester functionality at the ends of the chain.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups

The FT-IR spectrum of this compound is dominated by absorptions characteristic of an aliphatic ester.

Key absorption bands include:

C-H Stretching: Strong absorptions in the region of 2925 cm⁻¹ and 2854 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the numerous methylene (CH₂) groups of the long alkyl chain.

C=O Stretching: A very strong and sharp absorption band is observed at approximately 1740 cm⁻¹. This is the most prominent peak in the spectrum and is unequivocally assigned to the carbonyl (C=O) stretching vibration of the ester functional groups. Its intensity and position are highly characteristic of aliphatic acetates.

C-O Stretching: Strong bands are observed in the 1240 cm⁻¹ and 1040 cm⁻¹ region. These correspond to the asymmetric and symmetric C-O stretching vibrations of the ester linkage (C-O-C). The band around 1240 cm⁻¹ is particularly characteristic of acetate esters.

CH₂ Bending: A distinct band near 1465 cm⁻¹ arises from the scissoring (bending) vibration of the CH₂ groups.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, ~2854 | Strong | C-H stretch (alkane CH₂) |

| ~1740 | Very Strong, Sharp | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester, asymmetric) |

| ~1465 | Medium | CH₂ bend (scissoring) |

| ~1040 | Medium | C-O stretch (ester, symmetric) |

Vibrational Modes and Structural Corroboration

The observed IR absorption bands correspond to specific molecular vibrational modes. The C=O stretching vibration at ~1740 cm⁻¹ is a highly localized mode, primarily involving the stretching of the carbon-oxygen double bond, and is a definitive indicator of the ester functional group.

The C-H stretching modes (~2925 and 2854 cm⁻¹) confirm the presence of the long saturated aliphatic chain. The energy of these vibrations is characteristic of sp³ hybridized C-H bonds. The CH₂ bending (scissoring) mode further supports the presence of the polymethylene chain.

The two distinct C-O stretching vibrations provide further corroboration for the ester structure. The higher frequency band (~1240 cm⁻¹) is associated with the asymmetric C-C(=O)-O stretching mode, which is particularly intense in acetates. The lower frequency band (~1040 cm⁻¹) is related to the O-CH₂ stretching. The combination of a strong carbonyl absorption with these intense C-O stretching bands provides conclusive evidence for the diacetate ester structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and structure of a compound. For this compound, various MS methods are employed for comprehensive structural elucidation.

Electron Ionization (EI) Mass Spectrometry for Fragmentation Pattern Analysis

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process generates a molecular ion (M+•) which is often energetically unstable and undergoes fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, aiding in structural identification. chemguide.co.uk

For this compound, the molecular ion would be observed at an m/z corresponding to its molecular weight. The fragmentation is dictated by the long aliphatic chain and the terminal acetate groups. Key fragmentation pathways include:

Alpha Cleavage: Fission of the C-C bond adjacent to the oxygen atom of the ester group.

McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene.

Loss of Acetic Acid: Elimination of a neutral molecule of acetic acid (CH₃COOH, 60 Da) is a common pathway for acetates.

Aliphatic Chain Fragmentation: The long tridecane (B166401) chain undergoes cleavage, typically producing a series of carbocation fragments separated by 14 Da, corresponding to successive losses of methylene (-CH₂-) units. libretexts.org

The resulting mass spectrum would exhibit a characteristic pattern of peaks, allowing for the confirmation of the compound's core structure.

Table 1: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 300 | [C₁₇H₃₂O₄]⁺• | Molecular Ion (M⁺•) |

| 241 | [M - C₂H₃O₂]⁺ | Loss of an acetoxy radical |

| 240 | [M - C₂H₄O₂]⁺• | Loss of neutral acetic acid |

| 43 | [CH₃CO]⁺ | Acetyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₇H₃₂O₄. HRMS can confirm this composition by providing an experimental mass that closely matches the calculated theoretical mass.

Table 2: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₃₂O₄ |

| Nominal Mass | 300 Da |

| Monoisotopic Mass | 300.23006 Da nih.gov |

The experimentally determined mass from an HRMS analysis would be compared against this theoretical value to unequivocally confirm the elemental formula of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scholarsresearchlibrary.com It is an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any related impurities or degradation products. scirp.org

In a typical GC-MS analysis, the sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. sums.ac.ir

This technique can be used to:

Assess Purity: A pure sample of this compound will yield a single, sharp peak in the gas chromatogram at a specific retention time. The presence of other peaks would indicate impurities.

Identify Degradation Products: The primary degradation pathway for an ester is hydrolysis. If this compound is exposed to moisture, especially in the presence of an acid or base, it can hydrolyze back to 1,13-tridecanediol and acetic acid. GC-MS can detect the presence of the parent diol, although it may require a derivatization step (e.g., silylation) to increase its volatility for GC analysis. nih.gov

X-ray Crystallography and Diffraction Studies

Crystal Structure Determination of Related Alkanediols (e.g., 1,13-Tridecanediol)

The crystal structure of the precursor compound, 1,13-tridecanediol (C₁₃H₂₈O₂), has been determined by X-ray diffraction. iucr.org The study reveals that the molecules adopt a layered structure. The hydrocarbon backbone maintains an all-trans conformation, which is energetically favorable and typical for long-chain alkanes. iucr.org This conformation results in a linear, rod-like shape for the molecule. One of the terminal hydroxyl groups is in a gauche conformation, while the other is trans. iucr.org

Table 3: Crystallographic Data for 1,13-Tridecanediol

| Parameter | Value |

| Chemical Formula | C₁₃H₂₈O₂ iucr.org |

| Crystal System | Monoclinic iucr.org |

| Space Group | P2₁/c iucr.org |

| a (Å) | 35.843 (4) iucr.org |

| b (Å) | 4.954 (2) iucr.org |

| c (Å) | 7.429 (3) iucr.org |

| β (°) | 91.80 (2) iucr.org |

| Z | 4 iucr.org |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, the packing of molecules is governed by intermolecular forces. For 1,13-tridecanediol, the primary interactions are van der Waals forces along the extensive hydrocarbon chains and strong hydrogen bonds between the terminal hydroxyl groups. iucr.org

The crystal structure analysis of 1,13-tridecanediol shows that the molecules are organized into layers, a packing arrangement similar to that of a smectic A liquid crystal. iucr.org The key feature of this structure is the formation of an interlayer hydrogen-bonding network. The hydroxyl groups at the ends of the molecules form hydrogen bonds with the hydroxyl groups of molecules in the adjacent layer, effectively linking the layers together. iucr.org This network is crucial for the stability of the crystal lattice.

In contrast, for this compound, the strong hydrogen-bond donating ability of the hydroxyl groups is eliminated by their conversion to acetate esters. The intermolecular interactions would be dominated by weaker dipole-dipole interactions between the polar ester groups and the cumulative van der Waals forces along the nonpolar aliphatic chains. This change in intermolecular forces would significantly alter the crystal packing and physical properties (e.g., melting point) compared to the parent diol.

Table 4: Selected Intermolecular Contact Distances in 1,13-Tridecanediol Crystals

| Atom 1 | Atom 2 | Distance (Å) | Interaction Type |

| O1 | O2ⁱ | 2.713 (2) iucr.org | Hydrogen Bond |

| O1 | O2ⁱⁱ | 2.776 (4) iucr.org | Hydrogen Bond |

(Symmetry codes: (i) 1-x, 1/2+y, 3/2-z; (ii) 1-x, -y, 1-z) iucr.org

These short O···O distances are characteristic of strong intermolecular hydrogen bonds that define the packing arrangement in the crystal. iucr.org

Texture and Polycrystalline Surface Analysis

The texture and surface characteristics of this compound in its solid state are crucial for understanding its physical properties and behavior in various applications. As a polycrystalline material, its surface is composed of numerous small crystals, or crystallites, with varying orientations. The analysis of this polycrystalline surface provides insights into the material's crystallinity, morphology, and potential polymorphism.

One of the primary techniques for this analysis is X-ray Diffraction (XRD) . XRD is a powerful non-destructive technique that provides detailed information about the crystallographic structure, chemical composition, and physical properties of materials. For a polycrystalline sample of this compound, XRD analysis would involve directing a beam of X-rays onto the sample and measuring the angles and intensities of the diffracted beams.

The resulting diffraction pattern is unique to the crystalline structure of the compound. Analysis of the peak positions in the diffraction pattern can be used to determine the unit cell dimensions of the crystal lattice. The peak intensities provide information about the arrangement of atoms within the unit cell. Furthermore, the width of the diffraction peaks can be related to the size of the crystallites and the presence of any lattice strain.

In the absence of specific XRD data for this compound, the expected analysis would follow established principles for long-chain organic molecules. These compounds often exhibit layered structures, and their diffraction patterns would likely show a series of sharp peaks at low angles, corresponding to the long-chain packing, and a more complex pattern at higher angles, related to the lateral packing of the molecules.

| Analytical Technique | Information Obtained | Relevance to this compound |

| X-ray Diffraction (XRD) | Crystal structure, phase identification, crystallinity, crystallite size | Provides fundamental information on the solid-state structure and morphology of the compound. |

| Hirshfeld Surface Analysis | Intermolecular interactions, crystal packing visualization | Offers insights into the forces governing the crystal structure and potential polymorphic forms. |

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for separating the target compound from any impurities, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds. For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase.

The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. Due to its long hydrocarbon chain, this compound is expected to have a strong affinity for the non-polar stationary phase, resulting in a relatively long retention time. Impurities with different polarities will elute at different times, allowing for their separation and quantification. Detection is typically achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, as long-chain esters lack a strong UV chromophore.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. Given the long-chain nature of this compound, a high-temperature GC method would be necessary.

Prior to analysis, the compound may be derivatized to increase its volatility and improve its chromatographic behavior. However, direct analysis is also possible using a high-temperature capillary column with a non-polar or medium-polarity stationary phase. The sample is vaporized in the injector and carried through the column by an inert gas. Separation occurs based on the boiling points and interactions of the components with the stationary phase. The FID is highly sensitive to hydrocarbons and would provide excellent detection for this compound and any organic impurities. GC-MS provides the added advantage of identifying the separated components based on their mass spectra.

The purity of this compound is typically determined by calculating the area percentage of the main peak in the chromatogram relative to the total area of all peaks.

| Chromatographic Technique | Typical Stationary Phase | Typical Detector | Key Considerations for this compound |

| HPLC | C18 (Reversed-Phase) | ELSD, RI | Suitable for non-volatile impurities. Gradient elution may be required for complex mixtures. |

| GC | Non-polar or medium-polarity capillary | FID, MS | High-temperature conditions are necessary. Derivatization may improve peak shape and volatility. |

Theoretical and Computational Studies of 1,13 Tridecanediol Diacetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. Methodologies like Density Functional Theory (DFT) are powerful tools for elucidating these properties.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. An analysis of the HOMO-LUMO gap for 1,13-tridecanediol (B76597) diacetate would help in predicting its behavior in chemical reactions, such as its susceptibility to nucleophilic or electrophilic attack. However, specific calculations detailing the HOMO-LUMO energies and the corresponding energy gap for this compound are not documented in the available literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). For 1,13-tridecanediol diacetate, an MEP map would highlight the electronegative oxygen atoms of the acetate (B1210297) groups as regions of negative potential, while the hydrogen atoms would exhibit positive potential. This information is critical for understanding intermolecular interactions and predicting the sites of chemical reactions. Unfortunately, specific MEP maps for this compound have not been published.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, with its long hydrocarbon chain, MD simulations would be instrumental in exploring its conformational landscape. These simulations could reveal the most stable conformations, the dynamics of its flexible chain, and how it might interact with other molecules or surfaces. At present, there are no specific MD simulation studies focused on the conformational analysis of this compound in the scientific literature.

Reaction Pathway Modeling and Transition State Theory

Computational modeling of reaction pathways and the application of Transition State Theory are essential for understanding the kinetics and mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or degradation processes. Such studies would identify the transition state structures and calculate the activation energies, providing a deeper understanding of the reaction dynamics. A review of existing research indicates a lack of such detailed reaction pathway modeling for this specific compound.

Environmental Fate and Degradation Pathways of 1,13 Tridecanediol Diacetate

Biodegradation Studies of Long-Chain Diacetates by Microorganisms

The primary mechanism for the biological breakdown of 1,13-Tridecanediol (B76597) diacetate in the environment is expected to be enzymatic hydrolysis by microorganisms. Esterase enzymes, which are ubiquitous in various microbial communities, catalyze the cleavage of ester bonds. In the case of 1,13-Tridecanediol diacetate, this process would yield 1,13-Tridecanediol and acetic acid.

Table 1: General Factors Influencing the Biodegradation of Long-Chain Diacetates

| Factor | Influence on Biodegradation |

| Microbial Esterase Activity | Essential for the initial cleavage of ester bonds. |

| Chain Length | Longer alkyl chains may decrease bioavailability and slow degradation rates. nih.gov |

| Environmental Conditions | Temperature, pH, and nutrient availability affect microbial activity. |

| Bioavailability | The compound's solubility and physical state influence its accessibility to microorganisms. |

Abiotic Degradation Mechanisms

In addition to biodegradation, this compound can be subject to abiotic degradation processes, primarily photolysis and hydrolysis.

Photolytic Degradation

Photolytic degradation involves the breakdown of a chemical compound by light energy. Aliphatic esters can undergo photochemical decomposition through various primary processes. researchgate.net The absorption of ultraviolet (UV) radiation can lead to the cleavage of bonds within the molecule. For a long-chain diacetate like this compound, the ester linkages are potential sites for photolytic attack. The specific products of photolysis would depend on the wavelength of light and the presence of other reactive species in the environment.

Hydrolytic Stability in Environmental Matrices

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester linkages in this compound are susceptible to hydrolysis, which would result in the formation of 1,13-Tridecanediol and acetic acid. The rate of hydrolysis is significantly influenced by the pH of the surrounding medium and temperature.

In general, ester hydrolysis can be catalyzed by both acids and bases. Under neutral environmental conditions (pH ~7), the hydrolysis of aliphatic esters is typically slow. However, the rate increases in acidic or alkaline environments. The long alkyl chain of this compound may impart hydrophobicity to the molecule, potentially reducing its contact with water and thus slowing the rate of hydrolysis in aqueous environments. Studies on long-chain aliphatic polyesters have indicated their stability against hydrolytic degradation, which is attributed to their increased crystallinity and hydrophobicity. pittstate.edu

Table 2: Expected Relative Hydrolytic Stability of this compound in Different Environmental Matrices

| Environmental Matrix | Typical pH Range | Expected Relative Hydrolytic Stability |

| Neutral Freshwater | 6.5 - 8.5 | High |

| Acidic Soil | 4.0 - 6.0 | Moderate |

| Alkaline Soil | 7.5 - 9.0 | Low to Moderate |

| Seawater | 7.8 - 8.4 | Moderate |

Environmental Persistence and Mobility Assessments

The environmental persistence of this compound will be determined by the combined rates of its biotic and abiotic degradation. Given the potential for slow biodegradation due to its long alkyl chain and its likely slow hydrolysis under neutral pH conditions, the compound may exhibit a degree of persistence in the environment.

The mobility of an organic compound in the environment, particularly in soil and water, is largely governed by its water solubility and its tendency to adsorb to soil organic matter and sediment. The long, nonpolar tridecane (B166401) chain in this compound suggests low water solubility and a high octanol-water partition coefficient (Kow). These properties would favor its partitioning into organic-rich phases, such as soil organic carbon and sediments. Consequently, the mobility of this compound in soil is expected to be low, with a higher tendency for sorption. awsjournal.org This would limit its potential for leaching into groundwater but could lead to its accumulation in soil and sediment.

Role as a Model Compound in Environmental Chemistry Research

As previously mentioned, there are indications that this compound is used as a model compound in biodegradation studies of long-chain diacetates. Its well-defined structure, with two ester groups at the termini of a long alkyl chain, makes it a suitable substrate for investigating the activity of microbial esterases and understanding the degradation pathways of this class of compounds. However, a comprehensive review of the available scientific literature did not yield specific research articles detailing its application in this role or the findings from such studies. The use of long-chain diols, the parent compounds of diacetates, as biomarkers in paleoclimatology to reconstruct past sea surface temperatures is well-established, but this is distinct from the environmental fate of the diacetate form. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Sustainable Synthesis

The environmentally conscious synthesis of 1,13-tridecanediol (B76597) diacetate is a primary research focus, emphasizing the development of novel and sustainable catalytic systems. Current research is moving beyond traditional chemical synthesis in favor of greener alternatives.

One of the most promising approaches involves enzymatic catalysis, particularly the use of lipases. nih.gov Lipases are recognized for their high selectivity, biodegradability, and ability to function under mild reaction conditions, which aligns with the principles of green chemistry. nih.gov Research in this area is likely to focus on:

Enzyme Immobilization: Enhancing the stability and reusability of lipases through immobilization on various supports. This approach not only improves the economic feasibility of the process but also simplifies product purification.

Solvent-Free Systems: Conducting enzymatic esterification in solvent-free media to reduce volatile organic compound (VOC) emissions and minimize environmental impact. nih.gov

Dynamic Kinetic Asymmetric Transformation (DYKAT): For the production of enantiomerically pure diacetates, the combination of enzymatic catalysis with a metal-based racemization catalyst in a one-pot process presents a sophisticated strategy. nih.gov This chemoenzymatic DYKAT approach can convert a racemic mixture of diols into a single, highly pure stereoisomer of the diacetate. nih.gov

Another avenue of exploration is the use of heterogeneous catalysts, such as zeolites and ordered mesoporous silica. researchgate.net These materials offer high thermal and chemical stability, and their catalytic properties can be tuned for specific reactions. researchgate.net Future work could involve designing catalysts that facilitate the direct conversion of bio-based feedstocks to 1,13-tridecanediol diacetate in a continuous flow process.

| Catalyst Type | Potential Advantages | Research Focus |

| Lipases | High selectivity, mild reaction conditions, biodegradable. nih.gov | Immobilization, solvent-free systems, dynamic kinetic asymmetric transformation (DYKAT). nih.govnih.gov |

| Heterogeneous Catalysts | High stability, reusability, suitable for continuous processes. researchgate.net | Design for direct conversion of bio-based feedstocks. |

Exploration of Advanced Materials Science Applications